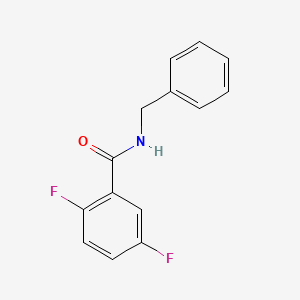

N-benzyl-2,5-difluorobenzamide

Description

N-Benzyl-2,5-difluorobenzamide is a fluorinated aromatic amide derivative characterized by a benzyl group attached to the amide nitrogen and fluorine atoms at the 2- and 5-positions of the benzamide ring. The benzyl substituent likely enhances lipophilicity compared to alkyl groups, influencing bioavailability and target binding .

Properties

IUPAC Name |

N-benzyl-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWGDMWXUZDXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-difluorobenzamide typically involves the reaction of 2,5-difluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-difluorobenzamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the benzene ring can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzamides with various electrophiles attached to the benzene ring.

Nucleophilic Substitution: Benzamides with different nucleophiles replacing the fluorine atoms.

Reduction: Benzyl-2,5-difluoroaniline as the major product.

Scientific Research Applications

N-benzyl-2,5-difluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of benzamide derivatives with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-difluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects. The benzamide moiety can also participate in binding to active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 1 summarizes key physicochemical parameters of N-benzyl-2,5-difluorobenzamide (inferred) and related compounds:

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Polar Surface Area (Ų) | CAS Number |

|---|---|---|---|---|

| This compound | ~263.25 (calculated) | ~3.1* | ~29.1* | Not available |

| N-Ethyl-2,5-difluorobenzamide | 185.17 | 2.3 | 29.1 | 948717-61-1 |

| N,N-Diethyl-2,5-difluorobenzamide | 213.22 | 2.3 | 20.3 | 131401-55-3 |

| N-Benzyl-2,2,2-trifluoroacetamide | 247.21 | 2.8 | 43.4 | Not provided |

*Inferred based on structural similarity to ethyl/diethyl analogs. The benzyl group increases molecular weight and hydrophobicity compared to ethyl derivatives .

Antifungal and Antibacterial Activity

- N-Benzyl-2,2,2-trifluoroacetamide (): Exhibited strong antifungal activity with MIC values of 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans. Molecular docking studies suggested interactions with lanosterol 14α-demethylase (CYP51), a key fungal enzyme .

Antioxidant Activity

- N-Benzyl-2,2,2-trifluoroacetamide demonstrated 78.97% antioxidant activity at 1,000 µg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g, outperforming standards . Fluorine positioning and electron-withdrawing effects likely enhance radical scavenging, a trait that 2,5-difluorobenzamide derivatives might share.

Agrochemical Potential

- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridinecarboxamide (diflufenican, ): A commercial herbicide targeting carotenoid biosynthesis. Fluorinated benzamides are established in agrochemicals due to their stability and target specificity .

- This compound : Could exhibit herbicidal or fungicidal activity through similar mechanisms, though substituent bulk (benzyl vs. phenyl) may alter efficacy.

Cytotoxicity and Drug Development

- The benzyl group’s π-π interactions with cellular targets may enhance cytotoxicity, a feature likely retained in 2,5-difluorobenzamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.